1-(5-Bromopyridin-3-yl)-4-methylpiperazine CAS 1130759-48-6 properties
1-(5-Bromopyridin-3-yl)-4-methylpiperazine CAS 1130759-48-6 properties
An In-depth Technical Guide to 1-(5-Bromopyridin-3-yl)-4-methylpiperazine (CAS 1130759-48-6)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(5-Bromopyridin-3-yl)-4-methylpiperazine, CAS 1130759-48-6, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The document delineates its core physicochemical properties, outlines a probable synthetic pathway with detailed experimental logic, and discusses its primary application as a versatile chemical intermediate in the drug discovery pipeline. Furthermore, this guide consolidates essential safety, handling, and storage protocols to ensure its proper use in a laboratory setting. The synthesis of information is grounded in authoritative sources to provide a reliable and practical resource for scientific professionals.
Introduction
Heterocyclic scaffolds, particularly those incorporating pyridine and piperazine rings, are foundational structural motifs in a vast number of pharmacologically active agents. 1-(5-Bromopyridin-3-yl)-4-methylpiperazine is a key building block belonging to this class. Its structure is characterized by a pyridine ring substituted with a bromine atom at the 5-position and a 4-methylpiperazine group at the 3-position. The bromine atom serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination) for the construction of complex molecular architectures. The N-methylpiperazine moiety is frequently incorporated into drug candidates to enhance aqueous solubility, improve pharmacokinetic profiles, and modulate biological activity. Consequently, this compound is primarily utilized as a primary and secondary intermediate for research and industrial production purposes.[1][2]
Physicochemical and Structural Properties
The fundamental identity and characteristics of 1-(5-Bromopyridin-3-yl)-4-methylpiperazine are summarized below. These properties are critical for its handling, reaction setup, and analytical characterization.
Core Compound Data
| Property | Value | Source(s) |
| CAS Number | 1130759-48-6 | [1][3] |
| Molecular Formula | C₁₀H₁₄BrN₃ | [1][3][4] |
| Molecular Weight | 256.14 g/mol | [3][4] |
| IUPAC Name | 1-(5-bromopyridin-3-yl)-4-methylpiperazine | [2] |
| Synonyms | 1-(5-Bromo-3-pyridinyl)-4-methylpiperazine | [2][4] |
| Appearance | Off-white powder | [1] |
| Purity | Typically ≥95-97% | [1][5] |
Chemical Structure
The structural representation of the molecule is crucial for understanding its reactivity and steric profile.
Caption: 2D Structure of 1-(5-Bromopyridin-3-yl)-4-methylpiperazine.
Predicted Physicochemical Data
The following data, derived from computational models, offer valuable insights for experimental design, such as selecting appropriate solvent systems for reactions and chromatography.
| Property | Predicted Value | Source |
| Boiling Point | 341.1 ± 42.0 °C | [4] |
| Density | 1.406 ± 0.06 g/cm³ | [4] |
| XLogP3 | 1.5 | [4] |
| Topological Polar Surface Area (TPSA) | 19.4 Ų | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
Synthesis and Characterization
While specific proprietary synthesis routes may vary, a chemically sound and common approach for synthesizing arylpiperazines like the topic compound is via a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed Buchwald-Hartwig amination. The SNAr pathway is often practical when the aromatic ring is sufficiently electron-deficient.
Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)
The synthesis can be logically envisioned by reacting 3,5-dibromopyridine with 1-methylpiperazine. The pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nature of the ring nitrogen and the two bromine atoms. The reaction at the 3-position is generally favored over the 5-position due to the electronic influence of the nitrogen atom.
Reaction Scheme: 3,5-Dibromopyridine + 1-Methylpiperazine → 1-(5-Bromopyridin-3-yl)-4-methylpiperazine
Causality in Experimental Design:
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Reagents: 3,5-dibromopyridine is the electrophilic aryl halide, and 1-methylpiperazine is the nucleophile.
-
Solvent: A high-boiling polar aprotic solvent like DMSO, DMF, or NMP is typically chosen to facilitate the reaction and achieve the necessary temperatures.
-
Base: A non-nucleophilic base, such as K₂CO₃ or Cs₂CO₃, is required to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.
-
Temperature: Elevated temperatures (e.g., 100-150 °C) are usually necessary to overcome the activation energy for the SNAr reaction.
Experimental Workflow
The following diagram illustrates a standard laboratory workflow for the synthesis and purification of the target compound.
Caption: Standard workflow for synthesis and purification.
Characterization
To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is employed:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the protons on the pyridine ring, the four distinct methylene groups of the piperazine ring, and the N-methyl singlet. ¹³C NMR would confirm the number of unique carbon environments.[6]
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental formula (C₁₀H₁₄BrN₃).[6] The isotopic pattern characteristic of a bromine-containing compound would be a key diagnostic feature.
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High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product, typically aiming for >97% for research applications.[1]
Applications in Research and Drug Development
The primary value of 1-(5-Bromopyridin-3-yl)-4-methylpiperazine lies in its role as a versatile intermediate for creating more complex molecules.[1] Its bifunctional nature—a reactive aryl bromide and a nucleophilic piperazine—is its key asset.
The bromopyridine moiety is a perfect substrate for palladium-catalyzed cross-coupling reactions. This allows medicinal chemists to introduce a wide variety of substituents at the 5-position of the pyridine ring, enabling the exploration of the chemical space around a core scaffold to optimize biological activity, selectivity, and pharmacokinetic properties. This strategic importance makes it a critical tool for building libraries of compounds for screening in therapeutic areas such as oncology and neurology, where piperazine-containing molecules are prevalent.[7]
Caption: Role as a building block in drug discovery.
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound. The information is compiled from safety data sheets (SDS) for the compound and structurally related chemicals.
Hazard Identification
While a specific, comprehensive toxicological profile is not fully investigated, compounds of this class are typically associated with the following hazards.[8] Users must consult the specific SDS provided by the supplier.[9][10][11][12]
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Pictogram: GHS07 (Exclamation Mark)
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Signal Word: Warning
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Hazard Statements:
Recommended Precautions and Storage
| Category | Recommendation | Source(s) |
| Engineering Controls | Use only in a well-ventilated area, preferably within a chemical fume hood. | [9][11] |
| Personal Protective Equipment (PPE) | Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. | [9][12] |
| Handling | Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. | [9][11][12] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice. | [9][12] |
| First Aid (Skin) | Wash with plenty of soap and water. If skin irritation occurs, get medical advice. | [9] |
| First Aid (Inhalation) | Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. | [9] |
| Storage Conditions | Store in a cool, dry, well-ventilated place. Keep container tightly closed and sealed. Store at room temperature, away from incompatible substances like strong oxidizing agents. | [1][9][11] |
Conclusion
1-(5-Bromopyridin-3-yl)-4-methylpiperazine (CAS 1130759-48-6) is a high-value chemical intermediate with a well-defined role in modern synthetic and medicinal chemistry. Its structural features, particularly the synthetically versatile bromine atom, make it an essential building block for the development of novel compounds in drug discovery programs. A thorough understanding of its properties, synthetic routes, and safety protocols, as detailed in this guide, is crucial for its effective and safe utilization in research and development.
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